molecular formula C13H13Cl2N3OS B5886811 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide CAS No. 5631-04-9

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide

Cat. No. B5886811
CAS RN: 5631-04-9
M. Wt: 330.2 g/mol
InChI Key: FCJWKMUZRCETDX-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide, commonly known as TDZ, is a synthetic plant growth regulator that has gained significant attention in the field of agriculture. TDZ has the potential to improve crop yield and quality by regulating plant growth and development.

Mechanism of Action

TDZ acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. TDZ promotes cell division and differentiation in plant tissues, leading to the formation of shoots and roots. It also inhibits the activity of enzymes responsible for the degradation of cytokinins, leading to an increase in their concentration in plant tissues.
Biochemical and Physiological Effects:
TDZ has been found to have various biochemical and physiological effects on plant growth and development. It promotes the growth of lateral shoots and roots, enhances the growth of plantlets, and increases the number of leaves. TDZ also increases the chlorophyll content and photosynthetic rate of plants, leading to an increase in crop yield and quality.

Advantages and Limitations for Lab Experiments

TDZ has several advantages for lab experiments, including its high solubility in water, stability at room temperature, and low toxicity. However, TDZ can be expensive and may require specialized equipment for its synthesis and application.

Future Directions

There are several future directions for the research and development of TDZ. One potential direction is the optimization of TDZ concentrations and application methods for different plant species and tissues. Another direction is the investigation of the molecular mechanisms underlying the effects of TDZ on plant growth and development. Additionally, the potential use of TDZ in the production of plant-based pharmaceuticals and bioproducts should be explored.

Synthesis Methods

TDZ is synthesized by the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-thiol with 2,4-dichlorobenzoyl chloride in the presence of a base. The reaction yields TDZ as a white crystalline powder with a melting point of 177-179°C.

Scientific Research Applications

TDZ has been extensively studied for its potential use in plant tissue culture, micropropagation, and somatic embryogenesis. It has been found to be effective in inducing shoot regeneration and enhancing the growth of plantlets. TDZ has also been used to induce callus formation and somatic embryogenesis in various plant species.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3OS/c1-13(2,3)11-17-18-12(20-11)16-10(19)8-5-4-7(14)6-9(8)15/h4-6H,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJWKMUZRCETDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971746
Record name N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5631049

CAS RN

5631-04-9
Record name N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dichlorobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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